N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-3-4-9-13(11)14(18-2)10-16-15(17)12-7-5-8-12/h3-4,6,9,12,14H,5,7-8,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIYJPIHYPVSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE typically involve the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through various methods, including [2+2] cycloaddition reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the cyclobutane derivative with an appropriate amine.
Substitution with the 2-methoxy-2-(o-tolyl)ethyl Chain: This step involves the substitution of the amide group with the 2-methoxy-2-(o-tolyl)ethyl chain through nucleophilic substitution reactions.
Chemical Reactions Analysis
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide group or the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE is not well understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include carboxamide derivatives with variations in the aromatic ring substituents, heterocyclic cores, or side-chain modifications. Below is a comparative analysis based on available data from related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The methoxy group may improve aqueous solubility compared to thioether or alkylamino groups in analogs, which often increase lipophilicity (higher LogP).
Therapeutic Implications :
- Analogs with thioether-linked heterocycles (e.g., oxadiazole, thienyl) show activity in cancer and thrombosis, suggesting the target compound’s methoxy-aromatic system might favor CNS applications due to improved blood-brain barrier penetration .
Research Findings and Mechanistic Insights
- Metabolic Stability : Cyclobutane-containing compounds often exhibit enhanced metabolic stability due to reduced cytochrome P450 enzyme interactions compared to benzene derivatives. This could extend the half-life of the target compound relative to benzamide analogs .
- Toxicity Profile : Thioether-containing analogs (e.g., entries 2–5 in Table 1) may pose hepatotoxicity risks due to sulfur metabolism, whereas the target compound’s methoxy group could mitigate such issues.
Q & A
Q. What are the standard synthetic routes for N-[2-Methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide in academic research?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Cyclobutane Ring Formation : Cyclization of precursors (e.g., cyclobutanecarboxylic acid derivatives) using reagents like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation .
Functional Group Introduction : The methoxy and 2-methylphenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis may be employed for methoxy group attachment .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) ensure high purity (>95%) .
Q. Example Table: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | DCC, DMAP, THF, 0°C → RT | 65 |
| 2 | Etherification | NaH, 2-methylphenol, DMF, 60°C | 78 |
| 3 | Amidation | Cyclobutanecarbonyl chloride, Pyridine | 82 |
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm, cyclobutane carbons at δ 25–35 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., cyclobutane ring strain at ~88°) and confirms stereochemistry .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 290.18) .
Q. What are the key solubility and stability parameters for handling this compound?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility testing via UV-Vis spectroscopy in varying solvents (e.g., logP ≈ 2.5) .
- Stability : Degrades under strong acidic/basic conditions (pH < 3 or >10). Stability studies via HPLC at 25°C show >90% integrity over 48 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, optimizing ligand-to-metal ratios .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C, yield increases from 65% to 82%) .
- Solvent Optimization : Compare DMF vs. THF for amidation; DMF may improve solubility but requires post-reaction purification .
Q. Example Table: Reaction Optimization Parameters
| Parameter | Variation | Outcome |
|---|---|---|
| Catalyst | Pd(OAc)₂ vs. PdCl₂ | Pd(OAc)₂ increases yield by 15% |
| Solvent | THF vs. DMF | DMF reduces reaction time by 30% |
Q. How to resolve contradictions in reported biological activities of similar carboxamides?
Methodological Answer:
- Analytical Validation : Use HPLC-MS to verify compound purity (>98%) and rule out impurities affecting bioactivity .
- Dose-Response Studies : Compare IC50 values across cell lines (e.g., MCF-7 vs. HCT-116) to identify cell-type specificity .
- Structural Analogues : Synthesize derivatives (e.g., replacing cyclobutane with cyclohexane) to isolate structure-activity relationships .
Q. What experimental approaches identify molecular targets and mechanisms of action?
Methodological Answer:
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict binding affinities .
- In Vitro Assays :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
Key Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
